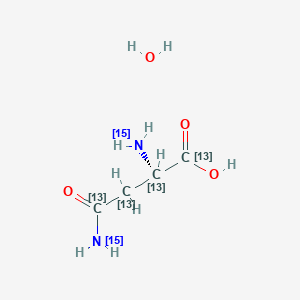![molecular formula C15H26O3 B12060776 1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone is a complex organic compound with the following properties:
Molecular Formula: CHO
Average Molecular Mass: 254.365 Da
Monoisotopic Mass: 254.188202 Da
ChemSpider ID: 9283037
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes:
Starting Material: Begin with a suitable precursor, often derived from natural sources or synthesized.
Hydroxylation: Introduce hydroxyl groups at specific positions using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Isopropylation: Add an isopropyl group to the molecule using reagents like isopropyl bromide or isopropyl chloride.
Final Oxidation: Oxidize the intermediate compound to obtain the desired product.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and purification steps. specific proprietary processes are often closely guarded by manufacturers.
Analyse Chemischer Reaktionen
1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone can undergo various reactions:
Oxidation: It may be oxidized to form a ketone or other functional groups.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions at specific positions can modify the compound. Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and various acids or bases.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a pharmacophore or scaffold for drug design.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The exact mechanism by which 1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone exerts its effects depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related molecules based on structural features, functional groups, and biological activity. Its uniqueness lies in its specific arrangement of hydroxyl groups and isopropyl substituents.
Remember that further research and detailed studies are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C15H26O3 |
|---|---|
Molekulargewicht |
254.36 g/mol |
IUPAC-Name |
1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone |
InChI |
InChI=1S/C15H26O3/c1-9(2)12-5-6-14(4)8-13(17)11(10(3)16)7-15(12,14)18/h9,11-13,17-18H,5-8H2,1-4H3/t11-,12-,13+,14-,15+/m1/s1 |
InChI-Schlüssel |
JBUVDZNSKXFWKY-QMIVOQANSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC[C@]2([C@@]1(C[C@@H]([C@H](C2)O)C(=O)C)O)C |
Kanonische SMILES |
CC(C)C1CCC2(C1(CC(C(C2)O)C(=O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


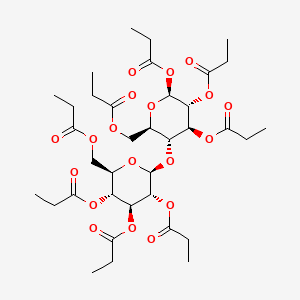
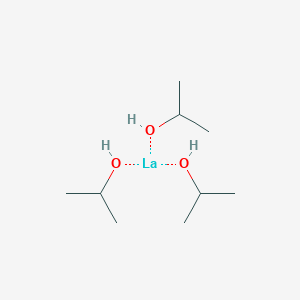
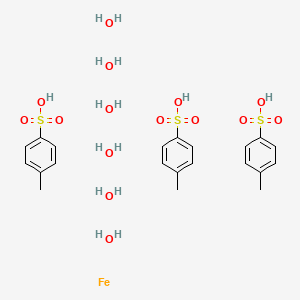
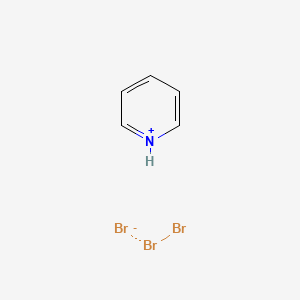
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
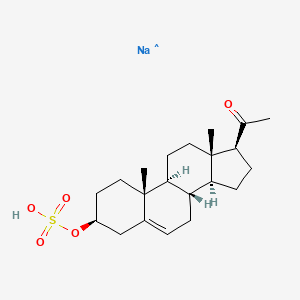



![ethyl 9-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate](/img/structure/B12060738.png)
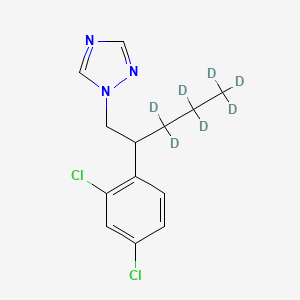
![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)
